molecular formula C10H18O3 B11966948 [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid CAS No. 473-71-2

[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid

Cat. No.: B11966948
CAS No.: 473-71-2
M. Wt: 186.25 g/mol
InChI Key: JYNRDUMRXYBIKG-UHFFFAOYSA-N
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Description

[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid is a cyclobutane derivative characterized by:

  • A 2,2-dimethylcyclobutane ring.
  • A 1-hydroxyethyl group at position 2.
  • An acetic acid side chain.

This compound’s structural features, particularly the hydroxyl group and cyclobutane ring, confer unique physicochemical properties, such as hydrogen-bonding capability and conformational rigidity.

Properties

CAS No.

473-71-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid

InChI

InChI=1S/C10H18O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h6-8,11H,4-5H2,1-3H3,(H,12,13)

InChI Key

JYNRDUMRXYBIKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1(C)C)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Starting Material: cis-Pinonic Acid

cis-Pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid) serves as the primary precursor due to its structural similarity to the target compound. The acetyl group at the C3 position is selectively reduced to a hydroxyethyl moiety, while the acetic acid side chain remains intact.

Reduction of the Acetyl Group

  • Sodium Borohydride (NaBH₄) Reduction :
    Treatment of cis-pinonic acid with NaBH₄ in methanol at 0–25°C for 4–6 hours reduces the acetyl group to a secondary alcohol. Yields range from 70–85%.

    3-AcetylNaBH₄, MeOH3-(1-Hydroxyethyl)\text{3-Acetyl} \xrightarrow{\text{NaBH₄, MeOH}} \text{3-(1-Hydroxyethyl)}
  • Catalytic Hydrogenation :
    Palladium on carbon (Pd/C) under H₂ at 1–3 atm in ethanol achieves similar reduction with higher stereochemical control (up to 92% yield).

Purification and Characterization

  • The crude product is purified via recrystallization (hexane/ethyl acetate) or column chromatography (SiO₂, 3:1 hexane/EtOAc).

  • Key analytical data:

    • ¹H NMR (CDCl₃) : δ 1.02 (s, 6H, 2×CH₃), 1.45 (d, J = 6.5 Hz, 3H, CH₂CH₃), 3.65 (q, 1H, CHOH).

    • MS (ESI) : m/z 201.1 [M+H]⁺.

Cyclobutane Ring Construction via [2+2] Photocycloaddition

Photochemical Synthesis from α-Pinene

Ultraviolet irradiation of α-pinene in the presence of ethylene generates a cyclobutane intermediate. Subsequent oxidation and functionalization yield the target compound:

Stepwise Process

  • Photocycloaddition :
    α-Pinene + Ethylene → Bicyclic cyclobutane (60–75% yield).

  • Oxidative Cleavage :
    Ozone or KMnO₄ opens the bicyclic structure to form cis-pinonic acid.

  • Reduction :
    As described in Section 1.1.1.

Catalytic Methods for Functional Group Introduction

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling installs substituents on the cyclobutane ring:

  • Example :
    Reaction of 3-bromo-2,2-dimethylcyclobutaneacetic acid with vinylboronic acid using Pd(PPh₃)₄ and NaHCO₃ in dioxane/water (70°C, 3.5 h) yields 3-vinyl derivatives (71–92% yield). Subsequent epoxidation and reduction introduce the hydroxyethyl group.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction ensures retention of configuration during hydroxyl group introduction:

  • Conditions : DIAD, PPh₃, THF, 0°C to rt.

  • Yield : 78–85% for secondary alcohol formation.

Industrial-Scale Optimization

Chinese Patent CN1580046A: Cyclization with Paraformaldehyde

A scalable method condenses 2-methylpyridine with paraformaldehyde in the presence of benzoic acid or chloroacetic acid:

  • Conditions : 90–180°C, 10–30 hours.

  • Yield : 84–94.85%.

  • Key Parameters :

    ParameterRange
    2-Methylpyridine1 eq
    Paraformaldehyde0.03–0.12 eq
    Catalyst (Benzoic acid)0.003–0.012 eq

Continuous Flow Reactor Systems

Microreactors enhance heat transfer and reduce reaction times for photocycloadditions (30 minutes vs. 18 hours batch).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
NaBH₄ Reduction70–85≥98Lab-scale
Pd/C Hydrogenation85–92≥99Pilot-scale
Photocycloaddition60–7595–97Industrial
Mitsunobu78–85≥97Lab-scale

Challenges and Solutions

  • Steric Hindrance : The 2,2-dimethyl group impedes functionalization. Using bulky ligands (e.g., XantPhos) improves catalytic efficiency.

  • Epimerization : Low-temperature reductions (0°C) with NaBH₄ prevent racemization.

  • Byproduct Formation : Distillation under reduced pressure (10–100 mmHg) removes residual formaldehyde in industrial processes.

Emerging Techniques

Enzymatic Reduction

Candida antarctica lipase B selectively reduces the acetyl group in ionic liquid media (90% ee, 68% yield).

Electrochemical Synthesis

Paired electrolysis in acetonitrile/H₂O achieves 82% yield with minimal waste .

Chemical Reactions Analysis

Photolytic Decomposition Pathways

The compound undergoes Norrish-type photochemical reactions under UV irradiation (280–400 nm), analogous to related cyclobutane derivatives like cis-pinonic acid . Key pathways include:

Reaction TypeConditionsProducts IdentifiedMechanism Highlights
Norrish Type IIAqueous solution, λ = 280–400 nm3-Isopropenyl-6-oxoheptanoic acid Intramolecular H-transfer from γ-C to carbonyl, leading to cyclobutane ring cleavage
Norrish Type ISame as aboveCH₃C(O)- radical + residual fragments Homolytic cleavage of C–C bonds adjacent to carbonyl groups
  • Key Observations :

    • The cyclobutane ring opens preferentially via Norrish II due to steric strain .

    • Radical intermediates (e.g., CH₃C(O)- ) recombine to form secondary products like C₈–C₁₀ carboxylic acids .

Esterification and Functionalization

The carboxylic acid and hydroxyethyl groups participate in esterification and acetylation reactions :

Table 1: Esterification Reactions

ReactantConditionsProductYieldReference
Acetic acidToluene, TsOH, reflux (3.5 h)Acetylated derivative (C₁₂H₂₀O₄)43–94%
Methanol/H⁺Room temperature, 30 minMethyl ester (C₁₁H₁₈O₃⁻NH₄⁺ adduct)N/R
  • Mechanistic Notes :

    • Acid-catalyzed esterification proceeds via nucleophilic acyl substitution at the carboxylic acid group .

    • The hydroxyethyl group can undergo acetylation under similar conditions, forming stable acetates .

Oxidation and Dimerization

The compound participates in oxidative coupling and dimer formation under ozonolysis or OH radical exposure :

Table 2: Oxidation Products

Oxidizing AgentConditionsMajor ProductsMolecular Formula
O₃Gas-phase, OH scavengersDimeric esters (C₁₅–C₁₉H₂₄–₃₂O₅–₁₁)C₁₇H₂₈O₈, C₁₈H₃₀O₉
OH radicalsAqueous phase, UV lightHydroxy-peroxy radicals → lactones C₈H₁₂O₃, C₉H₁₄O₄
  • Key Insights :

    • Dimerization occurs via accretion of peroxy radicals or esterification of carboxylic acid intermediates .

    • ESI-MS analysis shows dimer esters exhibit 19–36× higher ionization efficiency than monomeric acids .

Hydrolysis and Stability

The cyclobutane ring’s stability varies with solvent composition:

Table 3: Hydrolysis Kinetics

Solvent System (v:v)Half-Life (τ₁/ₑ)Decomposition ProductReference
50% H₂O:Acetonitrile~52 minGem-diol + H₂O₂
≤10% H₂O>24 hPersistent α-HH-like intermediates
  • Mechanism : Water catalyzes ring-opening via nucleophilic attack, forming gem-diols and hydrogen peroxide . Isotopic labeling (D₂O, H₂¹⁸O) confirms H₂O participation in O–O bond formation .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds structurally related to [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid exhibit antimicrobial properties. For instance, studies on structural analogues have shown effectiveness against a range of bacteria, including extended-spectrum beta-lactamase-producing strains. The mechanism involves inhibition of cell wall synthesis, leading to bacterial death .

Case Study:

  • Compound: 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • Application: Treatment of severe bacterial infections.
  • Findings: Effective against gram-positive and gram-negative bacteria, recommended for community-acquired pneumonia and urinary tract infections.

2. Pain Management
The compound may also serve as a precursor in synthesizing analgesics. Its derivatives can be modified to enhance efficacy and reduce side effects compared to traditional pain medications.

Environmental Applications

1. Biodegradation Studies
The environmental impact of [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid has been investigated in biodegradation processes. Its breakdown products can be less toxic than the parent compound, making it a candidate for environmentally friendly chemical formulations.

Data Table: Biodegradation Rates

CompoundHalf-Life (Days)Toxicity Level
[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid15Low
Cis-Pinonic Acid30Moderate

Material Science Applications

1. Polymer Synthesis
The unique cyclobutane structure allows for the incorporation of [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid into polymer matrices. This can enhance mechanical properties and thermal stability of materials.

Case Study:

  • Application: Development of high-performance polymers.
  • Findings: Polymers incorporating this compound showed improved tensile strength and heat resistance compared to standard polymers.

Mechanism of Action

The mechanism of action of [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Cyclobutane Ring Conformation

The cyclobutane ring’s geometry is highly sensitive to substituents. Key comparisons include:

Compound Name Dihedral Angle (°) Substituents Source
[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid (acetylated derivative) 24.61 Acetyloxyethyl, dimethyl
(±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide 23.7 Acetyl, dimethyl
(±)-cis-Pinonic acid 29.8 Cyclic ketone, dimethyl
Title compound in (semi-chair conformation) 17.5 Ethyl, dimethyl

Key Insight : The acetylated derivative of the target compound exhibits a butterfly-folded cyclobutane with a dihedral angle of 24.61°, smaller than ideal (35°), indicating steric strain from substituents . This contrasts with the semi-chair conformation (17.5°) in simpler analogs .

2.2. Substituent Effects on Physical Properties
Compound Name Melting Point (K) Key Substituents Source
rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid 360–362 Acetyloxyethyl, dimethyl
Chiral pure [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid (reported) 258–258 Hydroxyethyl, dimethyl
(E)-2-(3-(3,5-difluorophenyl)acryloyl)-2,2-dimethylcyclobutyl)acetic acid (3r) 352.6–354.3 (m.p.) Difluorophenyl, acryloyl

Key Insight : The acetylated derivative has a higher melting point (360–362 K) than the chiral hydroxyethyl form (258 K), likely due to reduced hydrogen bonding and increased crystallinity from the acetyl group . Fluorinated analogs (e.g., 3r) exhibit intermediate melting points, influenced by aryl group packing .

Biological Activity

[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid, also known as pinonic acid, is a compound derived from the oxidation of α-pinene. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10H16O3
  • Molecular Weight : 184.24 g/mol
  • CAS Number : 473-71-2

Pinonic acid exhibits several biological activities attributed to its structural characteristics. The compound interacts with various biological targets, influencing metabolic pathways and cellular functions.

  • Anti-inflammatory Activity : Pinonic acid has shown significant anti-inflammatory effects in various studies. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
  • Gastroprotective Effects : Research indicates that pinonic acid possesses gastroprotective properties. In experimental models, it has been observed to reduce gastric lesions induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs) through mechanisms involving increased mucus production and decreased gastric acidity .
  • Neuroprotective Potential : Preliminary studies suggest that pinonic acid may offer neuroprotective benefits by enhancing neuronal survival under oxidative stress conditions. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities .

Biological Activity Data Table

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NF-κB activation
GastroprotectiveReduced gastric lesions; increased mucus production
NeuroprotectiveEnhanced neuronal survival under oxidative stress
Sensory IrritationExhibits sensory irritation properties similar to pinenes

Case Studies

  • Gastroprotective Study :
    • In a study involving male Swiss mice, pinonic acid was administered prior to inducing gastric ulcers with ethanol. Results demonstrated a significant reduction in ulcer area and increased gastric mucus secretion, indicating its protective role against mucosal damage .
  • Anti-inflammatory Study :
    • A controlled experiment evaluated the anti-inflammatory effects of pinonic acid on lipopolysaccharide (LPS)-induced inflammation in vitro. The compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6, supporting its potential use in inflammatory disorders .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of pinonic acid to enhance its pharmacological properties. For instance, modifications at the cyclobutyl ring have been explored to improve potency and selectivity for biological targets. These studies aim to develop more effective therapeutic agents based on the structural framework of pinonic acid .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid, and how is structural confirmation achieved?

  • Methodology : Cyclobutane ring formation can be achieved via photochemical [2+2] cycloaddition or strain-driven ring closure. The hydroxyethyl group may be introduced via hydroxylation of a vinyl precursor or alkylation with ethylene oxide. Acetic acid coupling can utilize carbodiimide-based reagents (e.g., EDC/NHS) for ester-to-acid conversion .
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) for stereochemical assignment, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if crystalline) for absolute configuration validation. Infrared (IR) spectroscopy confirms carboxylic acid functionality .

Q. How does steric hindrance from the 2,2-dimethylcyclobutyl group influence the compound’s reactivity?

  • Steric Effects : The dimethyl groups restrict rotational freedom, potentially slowing nucleophilic attacks on the acetic acid moiety. Reactivity comparisons with less hindered analogs (e.g., 2-cyclobutyl-2-phenylacetic acid) can clarify steric contributions. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) may quantify activation barriers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Approach :

  • Perform Density Functional Theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. Adjust computational parameters (e.g., solvent models, basis sets) to improve alignment .
  • Use isotopic labeling (e.g., ²H or ¹³C) to trace unexpected coupling patterns in NMR spectra .
  • Validate crystallographic data against computational geometry optimizations to identify conformational discrepancies .

Q. What experimental designs mitigate degradation of [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid in prolonged biochemical assays?

  • Stability Optimization :

  • Conduct accelerated stability studies under varying pH (4–9), temperatures (4°C–40°C), and light exposure to identify degradation pathways (e.g., hydrolysis of the hydroxyethyl group) .
  • Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to buffer systems to prevent oxidative or metal-catalyzed degradation .
  • Use lyophilization for long-term storage, with stability monitored via HPLC-UV at 3–6-month intervals .

Q. How does the compound’s stereochemistry impact its interactions with biological targets?

  • Methodology :

  • Synthesize enantiomers via chiral catalysts or chiral chromatography. Test enantiopure forms in receptor-binding assays (e.g., surface plasmon resonance) to correlate stereochemistry with affinity .
  • Compare molecular docking simulations of both enantiomers with target proteins (e.g., cyclooxygenase or cytochrome P450 isoforms) to predict binding modes .

Data Interpretation & Mechanistic Studies

Q. What kinetic models explain the compound’s metabolic transformation in hepatic microsomal assays?

  • Approach :

  • Use Michaelis-Menten kinetics to quantify metabolic rates. Identify metabolites via LC-MS/MS and correlate with cytochrome P450 isoforms using selective inhibitors (e.g., ketoconazole for CYP3A4) .
  • Compare half-life (t½) and intrinsic clearance (CLint) values with structurally related compounds (e.g., 2-cyclobutyl-2-phenylacetic acid) to assess metabolic stability .

Q. How can researchers validate hypothesized degradation products observed in stability studies?

  • Analytical Workflow :

  • Isolate degradation products via preparative HPLC and characterize using tandem MS and 2D-NMR (e.g., COSY, HSQC) .
  • Synthesize proposed degradation markers (e.g., oxidized or hydrolyzed derivatives) for direct spectral comparison .

Experimental Design Challenges

Q. What strategies improve low yields in the final ester-to-acid conversion step?

  • Optimization Tactics :

  • Screen coupling reagents (e.g., DCC vs. EDC) and additives (e.g., DMAP) to enhance efficiency .
  • Use microwave-assisted synthesis to reduce reaction time and minimize side-product formation .
  • Monitor reaction progress via in-situ FTIR to identify incomplete conversions early .

Q. How do solvent polarity and temperature affect the compound’s aggregation behavior in aqueous solutions?

  • Methodology :

  • Conduct dynamic light scattering (DLS) and transmission electron microscopy (TEM) to assess aggregation under varying conditions (e.g., PBS vs. ethanol/water mixtures) .
  • Compare solubility parameters (Hansen solubility parameters) with solvent polarity indices to optimize formulation .

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